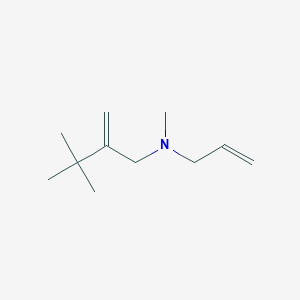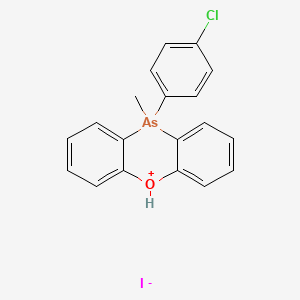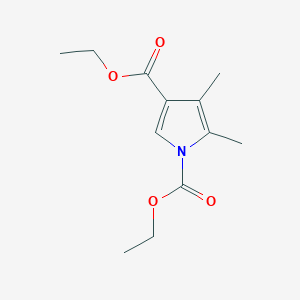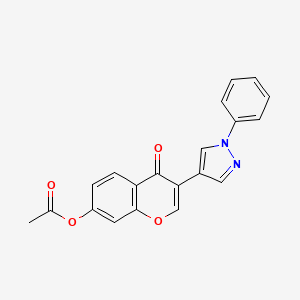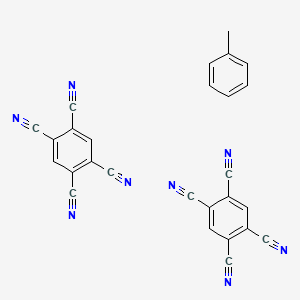
Benzene-1,2,4,5-tetracarbonitrile;toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,4,5-tetracarbonitrile: is an aromatic compound with the molecular formula C10H2N4 . It is also known by other names such as 1,2,4,5-tetracyanobenzene and pyromellitic tetranitrile . This compound is characterized by the presence of four cyano groups attached to a benzene ring, making it a highly nitrile-substituted aromatic compound.
Toluene: , on the other hand, is a simple aromatic hydrocarbon with the molecular formula C7H8 . It consists of a benzene ring with a single methyl group attached. Toluene is widely used as an industrial solvent and as a precursor in the synthesis of various chemicals .
Méthodes De Préparation
Benzene-1,2,4,5-tetracarbonitrile: can be synthesized through various methods. One common synthetic route involves the reaction of pyromellitic dianhydride with ammonia or ammonium carbonate to form the corresponding tetracarboxylic acid, which is then converted to the tetracarbonitrile by dehydration . Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Toluene: is primarily produced from petroleum and coal tar . It can be obtained through the catalytic reforming of naphtha or as a byproduct of the production of gasoline. Toluene can also be synthesized from benzene through the Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as catalysts .
Analyse Des Réactions Chimiques
Benzene-1,2,4,5-tetracarbonitrile: undergoes various chemical reactions, including photochemical reactions and substitution reactions . For example, it can react with the ketals of cyclic and bicyclic ketones through a photochemical reaction to form complex products . Common reagents used in these reactions include cyclic ketones and bicyclic ketones under photochemical conditions. Major products formed from these reactions include distonic radical cations and alkylated benzene derivatives .
Toluene: undergoes several types of reactions, including oxidation , nitration , and halogenation . In the presence of nitric acid and sulfuric acid , toluene undergoes nitration to form nitrotoluene isomers . Oxidation of toluene using potassium permanganate or chromium trioxide results in the formation of benzoic acid .
Applications De Recherche Scientifique
Benzene-1,2,4,5-tetracarbonitrile: has a variety of research applications. It is used in the synthesis of coordination polymers and organic semiconductors . It is also employed in the study of organic radical cations and their fragmentation, which has implications in the field of organic synthesis . Additionally, it is used in the development of fluorescent materials and sensors for detecting nitroaromatic compounds .
Toluene: is widely used as a solvent in the chemical industry due to its ability to dissolve a wide range of organic compounds. It is also a precursor in the synthesis of various chemicals, including benzene , xylene , and trinitrotoluene (TNT) . In the field of biology and medicine, toluene is used in the extraction of DNA and RNA from biological samples .
Mécanisme D'action
The mechanism of action of benzene-1,2,4,5-tetracarbonitrile involves its ability to act as an electron acceptor in photochemical reactions. The compound can form radical cations through single electron transfer, which then undergo fragmentation to form various products . The molecular targets and pathways involved in these reactions include the benzene ring and the cyano groups , which participate in the formation and stabilization of radical intermediates .
Toluene: exerts its effects primarily through its ability to act as a solvent and reactant in various chemical reactions. In biological systems, toluene can affect the central nervous system by acting as a depressant, leading to symptoms such as dizziness and headaches . The molecular targets include neuronal membranes and neurotransmitter receptors , which are affected by the solvent properties of toluene .
Comparaison Avec Des Composés Similaires
Benzene-1,2,4,5-tetracarbonitrile: is unique due to its high degree of nitrile substitution, which imparts distinct chemical properties compared to other benzene derivatives. Similar compounds include 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetracarboxylic acid , which also have four substituents on the benzene ring but differ in the nature of the substituents . These compounds exhibit different reactivity and applications due to the varying electronic and steric effects of the substituents .
Toluene: is similar to other simple aromatic hydrocarbons such as benzene and xylene . the presence of the methyl group in toluene makes it more reactive in electrophilic substitution reactions compared to benzene . Xylene, which has two methyl groups, exhibits different reactivity and is used in different industrial applications .
Propriétés
Numéro CAS |
61135-79-3 |
|---|---|
Formule moléculaire |
C27H12N8 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
benzene-1,2,4,5-tetracarbonitrile;toluene |
InChI |
InChI=1S/2C10H2N4.C7H8/c2*11-3-7-1-8(4-12)10(6-14)2-9(7)5-13;1-7-5-3-2-4-6-7/h2*1-2H;2-6H,1H3 |
Clé InChI |
XUJCSFNSWYAABW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1.C1=C(C(=CC(=C1C#N)C#N)C#N)C#N.C1=C(C(=CC(=C1C#N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
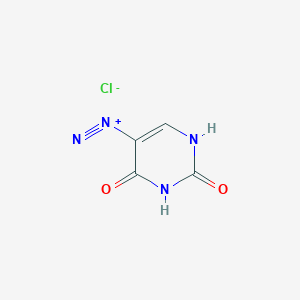
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
